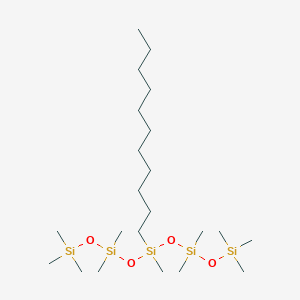
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane is a siloxane compound with the molecular formula C11H34O4Si5. It is known for its unique structure, which includes multiple silicon-oxygen bonds. This compound is often used in various industrial applications due to its stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane typically involves the hydrolysis and condensation of organosilicon compounds. One common method is the hydrolysis of chlorosilanes followed by condensation to form the siloxane bonds. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler siloxane compounds.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted siloxanes. These products have diverse applications in different fields .
Applications De Recherche Scientifique
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its biocompatibility makes it useful in the development of biomaterials and medical devices.
Medicine: It is explored for drug delivery systems due to its stability and ability to form biocompatible coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane involves its interaction with various molecular targets. Its siloxane backbone allows it to form stable interactions with other molecules, enhancing its effectiveness in applications such as coatings and drug delivery. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylhexasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Uniqueness
1,1,1,3,3,5,7,7,9,9,9-Undecamethyl-5-undecylpentasiloxane stands out due to its unique combination of thermal stability, hydrophobicity, and biocompatibility. These properties make it particularly suitable for applications in harsh environments and in the development of biocompatible materials .
Propriétés
Numéro CAS |
526201-34-3 |
|---|---|
Formule moléculaire |
C22H56O4Si5 |
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-methyl-undecylsilane |
InChI |
InChI=1S/C22H56O4Si5/c1-13-14-15-16-17-18-19-20-21-22-31(12,25-29(8,9)23-27(2,3)4)26-30(10,11)24-28(5,6)7/h13-22H2,1-12H3 |
Clé InChI |
RLAAANJNMDPUDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


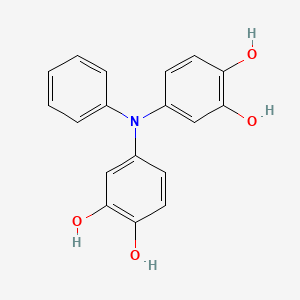
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)

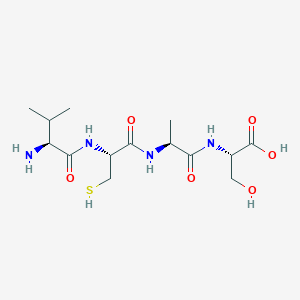
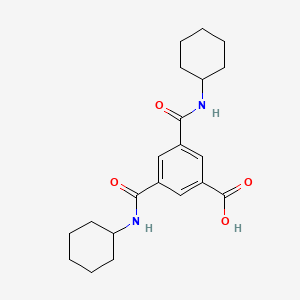
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
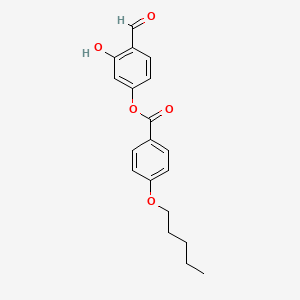
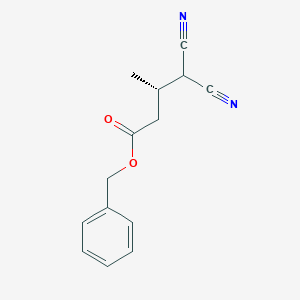
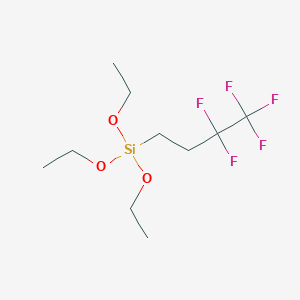
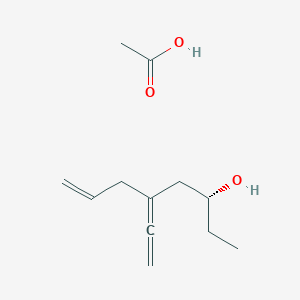
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)
